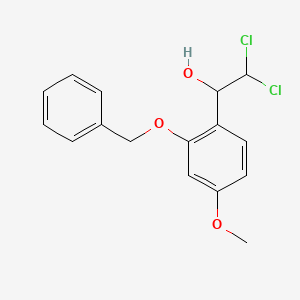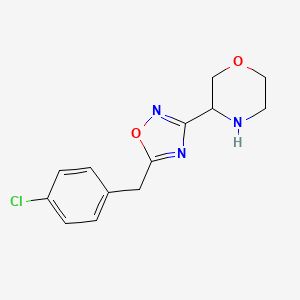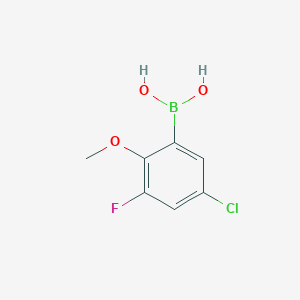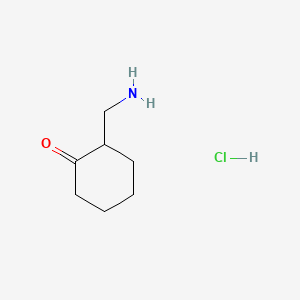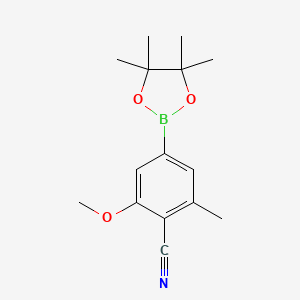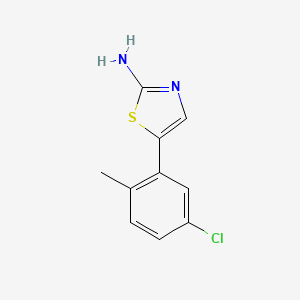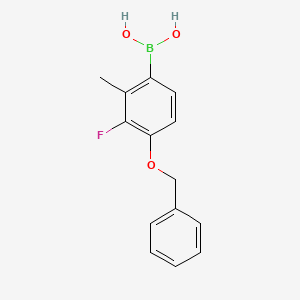![molecular formula C14H24N2O6 B14025921 (1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)
(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[221]heptane-2-carboxylate oxalate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the aminomethyl group: This step often involves nucleophilic substitution reactions.
Protection and deprotection steps: Protecting groups such as tert-butyl are used to ensure selective reactions at different stages.
Formation of the oxalate salt: This is typically the final step, where the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylate group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure allows it to fit into specific enzyme active sites, making it useful for studying enzyme kinetics and inhibition.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a potential lead compound for drug development.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its unique structure can impart specific properties to the materials, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of (1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure allows it to fit into specific binding sites. This can lead to inhibition or activation of specific enzymes or receptors, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate: This is a stereoisomer of the compound, with different spatial arrangement of atoms.
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound lacks the oxalate group, which can affect its solubility and reactivity.
Uniqueness
The uniqueness of (1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate lies in its specific stereochemistry and the presence of the oxalate group. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13;3-1(4)2(5)6/h9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6)/t9-,12-;/m0./s1 |
InChI Key |
JMEXUVARAQFFPW-CSDGMEMJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@]1(C2)CN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


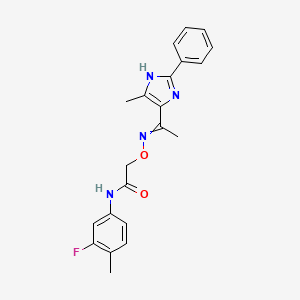
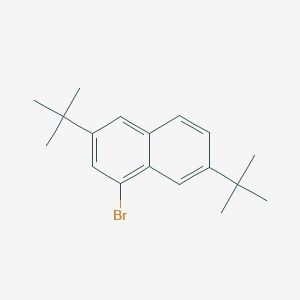
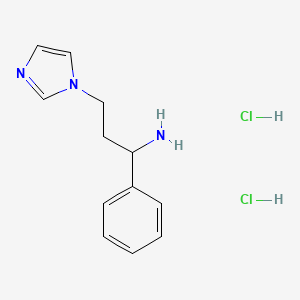
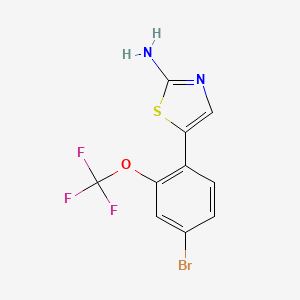
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
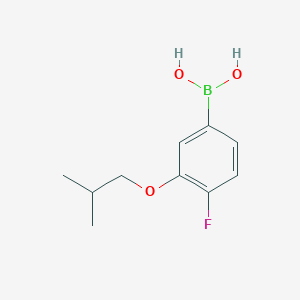
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
